4-(Pyrrolidin-2-ylmethyl)pyridine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
4-(pyrrolidin-2-ylmethyl)pyridine |
InChI |
InChI=1S/C10H14N2/c1-2-10(12-5-1)8-9-3-6-11-7-4-9/h3-4,6-7,10,12H,1-2,5,8H2 |
InChI Key |
QSMXCWKRNZUQIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC2=CC=NC=C2 |
Origin of Product |
United States |
Contextualization Within Heterocyclic Chemistry Research
Heterocyclic chemistry is a cornerstone of organic chemistry, with wide-ranging applications in medicinal chemistry and materials science. Nitrogen-containing heterocycles, in particular, are of immense interest due to their prevalence in biologically active molecules. researchgate.netnih.gov The pyridine (B92270) and pyrrolidine (B122466) rings are two such fundamental structures that frequently appear in natural products, pharmaceuticals, and functional materials. nih.govresearchgate.net The synthesis of molecules that incorporate both of these rings, such as 4-(Pyrrolidin-2-ylmethyl)pyridine, represents a strategic approach to creating novel chemical entities with potentially unique properties. The development of synthetic methods for creating pyrrolidine skeletons, including through the ring contraction of pyridines, highlights the ongoing effort to access these valuable structures. nih.gov
Overview of the Pyrrolidine and Pyridine Moieties in Chemical Scaffolds
The pyridine (B92270) ring, a six-membered aromatic heterocycle, is a common feature in numerous FDA-approved drugs and is valued for its ability to improve the water solubility of molecules. researchgate.netresearchgate.net Its derivatives have found applications as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among others. nih.gov The pyridine scaffold's versatility stems from its electronic properties and its capacity to engage in various chemical transformations. nih.govenpress-publisher.com
The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is another privileged scaffold in medicinal chemistry. Its non-planar, flexible nature allows it to interact favorably with biological targets. The development of stereoselective syntheses of pyrrolidines is an active area of research, underscoring their importance as building blocks in drug discovery. organic-chemistry.org
The combination of these two moieties in a single molecule, as seen in 4-(Pyrrolidin-2-ylmethyl)pyridine, creates a scaffold with both aromatic and aliphatic character, offering a unique set of steric and electronic properties.
Structural Features and Stereochemical Considerations in Pyridine Pyrrolidine Systems
The basicity of the nitrogen atoms in the pyridine (B92270) and pyrrolidine (B122466) rings is another key structural feature. The lone pair of electrons on the pyridine nitrogen is located in an sp2 hybrid orbital and is generally available for protonation. In contrast, the lone pair on the pyrrolidine nitrogen is in an sp3 hybrid orbital. The electronic interplay between the two rings can influence their respective basicities.
Table 1: Physicochemical Properties of 4-(Pyrrolidin-2-ylmethyl)pyridine
| Property | Value |
| Molecular Formula | C10H14N2 |
| Molecular Weight | 162.23 g/mol |
| IUPAC Name | This compound |
| InChI Key | QSMXCWKRNZUQIU-UHFFFAOYSA-N |
| SMILES | C1CC(NC1)CC2=CC=NC=C2 |
| Data sourced from PubChem CID 4573074 nih.gov |
Current Research Landscape and Academic Gaps for 4 Pyrrolidin 2 Ylmethyl Pyridine
While the individual pyridine (B92270) and pyrrolidine (B122466) scaffolds are extensively studied, the specific compound 4-(Pyrrolidin-2-ylmethyl)pyridine has received comparatively less attention in the academic literature. Much of the existing research focuses on related structures. For instance, studies on 4-pyrrolidinylpyridine have highlighted its utility as a base catalyst. wikipedia.org Research on other pyridine-pyrrolidine derivatives has explored their potential in various applications, including as inhibitors of enzymes like Leucine-Rich Repeat Kinase 2 (LRRK2) and Glycogen Synthase Kinase-3β (GSK-3β). acs.orgnih.gov
The primary academic gap lies in the comprehensive investigation of this compound itself. There is a need for detailed studies on its synthesis, stereoselective separation, and the exploration of its potential applications. Further research could uncover novel catalytic activities or biological properties, contributing to the broader understanding and utility of pyridine-pyrrolidine scaffolds.
Synthetic Strategies for this compound: A Comprehensive Review
The synthesis of this compound, a heterocyclic compound featuring both a pyrrolidine and a pyridine moiety, presents unique challenges and opportunities in organic synthesis. The construction of this molecule requires careful consideration of the synthetic pathways for each heterocyclic ring and the subsequent linkage of these two fragments. This article explores the primary synthetic methodologies for assembling this compound, focusing on the construction and functionalization of the pyrrolidine and pyridine rings, and the crucial carbon-carbon bond formation that unites them.
Derivatization, Functionalization, and Scaffold Modification Strategies
Chemical Derivatization for Enhanced Functionality or Analytical Purposes
Chemical derivatization of 4-(pyrrolidin-2-ylmethyl)pyridine is a key strategy to append new functional groups that either introduce novel capabilities or improve its detectability and separation in analytical systems. The presence of a secondary amine on the pyrrolidine (B122466) ring and the nucleophilic character of the pyridine (B92270) ring offer reactive sites for targeted modifications.
The introduction of reporter groups or labels is a common technique to facilitate the detection and quantification of a molecule. While specific examples for this compound are not extensively documented in dedicated studies, the principles of chemical labeling are broadly applicable. For instance, a functional handle can be introduced, which is then used for subsequent labeling. A relevant example is the synthesis of 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, which incorporates a boronic acid pinacol (B44631) ester. tandfonline.comresearchgate.net This borate (B1201080) ester group is not a reporter itself but serves as a highly versatile anchor for introducing fluorescent dyes, biotin (B1667282) tags, or other reporter molecules via Suzuki coupling reactions.
Another general strategy involves the derivatization of amine functionalities. The secondary amine of the pyrrolidine ring in this compound could be reacted with reagents such as dansyl chloride or fluorescein (B123965) isothiocyanate to yield fluorescently labeled derivatives, enabling sensitive detection in various assays.
Derivatization is frequently employed to improve the analytical characteristics of a compound for techniques like chromatography and spectroscopy. The goal is often to increase volatility for gas chromatography (GC) or to enhance detection for mass spectrometry (MS) and high-performance liquid chromatography (HPLC).
A widely used method for compounds with amine or hydroxyl groups is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. nih.gov This process increases thermal stability and volatility, making the derivative more amenable to GC-MS analysis. For this compound, reaction with a silylating agent like N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) would cap the N-H group of the pyrrolidine ring. nih.gov
For liquid chromatography, derivatization can be used to introduce a chromophore or fluorophore to enhance UV-Vis or fluorescence detection. Furthermore, modifying the molecule can alter its polarity, which in turn changes its retention time in reversed-phase liquid chromatography (RPLC), potentially overcoming separation challenges with co-eluting substances. nih.gov The complexation of related polypyridine ligands with metal ions has been shown to significantly alter their spectroscopic properties, including luminescence, which can be exploited for analytical purposes. researchgate.net
Table 1: Potential Derivatization Reactions for Analytical Enhancement
| Analytical Technique | Derivatization Strategy | Reagent Example | Target Site on this compound | Expected Outcome |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Silylation | MSTFA | Pyrrolidine N-H | Increased volatility and thermal stability. |
| High-Performance Liquid Chromatography (HPLC-UV) | Introduction of a Chromophore | Benzoyl Chloride | Pyrrolidine N-H | Enhanced UV detection. |
| High-Performance Liquid Chromatography (HPLC-Fluorescence) | Introduction of a Fluorophore | Dansyl Chloride | Pyrrolidine N-H | Highly sensitive fluorescence detection. |
| Mass Spectrometry (MS) | Charge Tagging | 1-(2-pyrimidyl) piperazine (B1678402) (via an appropriate linker) | Pyrrolidine N-H or Pyridine Ring | Enhanced ionization for improved MS/MS fragmentation. nih.gov |
Development of Conjugates and Advanced Architectures
The unique structure of this compound, featuring two distinct nitrogen-containing rings, makes it an excellent building block for constructing sophisticated molecular structures such as complex ligands, macrocycles, and supramolecular assemblies.
Polypyridine ligands are central to coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. This compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of both the pyridine and the pyrrolidine rings. This scaffold can be incorporated into larger, multitopic ligand systems. For example, it can serve as a foundational unit that is further functionalized to create more elaborate structures, similar to how ligands like 4′-(4-pyridyl)-2,2′:6′,2″-terpyridine (pyterpy) are used to build complex coordination compounds. researchgate.net The synthesis of pyridine dipyrrolide (PDP) ligands and their subsequent complexation with metals like uranium highlights the creation of advanced organometallic architectures from pyridine- and pyrrole-based precursors. nih.gov The electronic and steric properties of the resulting metal complexes can be tuned by modifying the pyridine or pyrrolidine components. researchgate.net
Macrocyclic compounds containing pyridine units are of significant interest for their ability to selectively bind metal ions and small molecules. The geometry of this compound makes it a suitable component for the template-assisted synthesis of macrocycles. In such a synthesis, a metal ion directs the condensation of two or more ligand precursors to form a cyclic structure. nih.gov For instance, strategies used to create 2,6-diiminopyridine-derived macrocycles could be adapted, using this compound derivatives as part of the ring structure. nih.gov
Furthermore, the directional hydrogen bonding and coordination capabilities of this molecule allow it to participate in the self-assembly of supramolecular structures, such as coordination polymers. The connection of metal ions by bridging ligands can lead to the formation of one-, two-, or three-dimensional networks with interesting material properties. researchgate.net
Scaffold Modifications for Investigating Structure-Activity Relationships (SAR) in Chemical Processes
Investigating structure-activity relationships (SAR) involves systematically modifying a molecule's scaffold to understand how specific structural features influence its function in a chemical context, such as catalytic activity or ligand binding affinity. The this compound scaffold offers several points for modification to probe these relationships. The pyrrolidine ring, the pyridine ring, and the methylene (B1212753) linker can all be altered. nih.gov
Modifications can include:
Pyrrolidine Ring: Introducing substituents at various positions on the pyrrolidine ring can alter the steric environment around the coordinating nitrogen atom. This approach is analogous to SAR studies on other pyrrolidine-based scaffolds where lipophilic tails were modified to probe binding pockets. nih.gov Ring contraction of pyridines represents a method to access diverse pyrrolidine skeletons for such studies. nih.gov
Pyridine Ring: The electronic properties of the ligand can be tuned by adding electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., chloro, trifluoromethyl) groups to the pyridine ring. A derivative such as 4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine has been synthesized, and its properties would differ from the parent compound due to the electron-donating nature of the methyl group. sigmaaldrich.com These changes would directly impact the pKa of the pyridine nitrogen and its coordination strength to metal centers.
Methylene Bridge: The length and rigidity of the linker between the two rings can be changed. Replacing the methylene group with a longer alkyl chain or a more rigid unit would alter the bite angle of the ligand, significantly affecting the geometry and stability of the resulting metal complexes.
These systematic modifications, a cornerstone of computer-aided drug design (CADD) and catalyst development, allow for the rational design of new molecules with optimized properties for specific chemical applications. mdpi.com
Table 2: Scaffold Modification Strategies and Their Potential Effects on Chemical Properties
| Modification Site | Type of Modification | Example Substituent | Potential Effect on Chemical Properties |
| Pyridine Ring | Addition of Electron-Donating Group | -CH₃, -OCH₃ | Increases basicity of pyridine N; enhances σ-donation to metal centers. |
| Pyridine Ring | Addition of Electron-Withdrawing Group | -Cl, -CF₃ | Decreases basicity of pyridine N; may enhance π-backbonding in metal complexes. |
| Pyrrolidine Ring | Addition of Steric Bulk | Phenyl group on C-3 or C-4 | Influences the stereochemistry of coordination; may create specific binding pockets. |
| Methylene Bridge | Increase Chain Length | Ethylene (-CH₂CH₂-) bridge | Increases ligand flexibility and bite angle; alters chelate ring size and stability. |
| Methylene Bridge | Increase Rigidity | Cyclopropyl or double bond | Constrains ligand conformation; provides a more defined coordination geometry. |
Systematic Substitution at Pyridine and Pyrrolidine Rings
The reactivity of the this compound scaffold allows for systematic substitutions at both the pyridine and pyrrolidine heterocycles. These modifications are crucial for fine-tuning the molecule's steric, electronic, and lipophilic characteristics.
Pyridine Ring Substitution:
The pyridine ring is generally electron-deficient, which influences its reactivity towards substitution reactions.
Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions (such as nitration, halogenation, and sulfonation) on the pyridine ring are challenging due to the deactivating effect of the nitrogen atom. However, these reactions can be facilitated by first converting the pyridine to its corresponding N-oxide. nih.gov The N-oxide is more susceptible to electrophilic attack, and the oxygen atom can be subsequently removed to yield the substituted pyridine. nih.gov
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is more amenable to nucleophilic substitution, particularly at the 2- and 4-positions, which can stabilize the negative charge of the Meisenheimer complex intermediate. nih.gov For the this compound scaffold, the 4-position is already substituted. Therefore, functionalization via SNAr would typically involve introducing a leaving group at the 2- or 6-position of the pyridine ring.
Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) provide a powerful toolkit for functionalizing the pyridine ring. By first introducing a halogen (e.g., bromine or iodine) onto the pyridine ring, a wide variety of substituents (alkyl, aryl, vinyl, alkynyl groups) can be installed with high regioselectivity.
Pyrrolidine Ring Substitution:
The saturated pyrrolidine ring offers different avenues for functionalization.
N-Functionalization: The secondary amine of the pyrrolidine ring is a primary site for modification. It can be readily N-alkylated, N-acylated, or used in reductive amination reactions to introduce a wide array of substituents, thereby altering the basicity and lipophilicity of the compound.
C-Functionalization: Substitution on the carbon atoms of the pyrrolidine ring (positions 3, 4, and 5) is also a key strategy. For instance, studies on related scaffolds have shown that introducing fluorine atoms at the 4-position of the pyrrolidine ring can significantly impact molecular properties. chemrxiv.org The synthesis of such analogues often involves starting with a pre-functionalized pyrrolidine derivative before its coupling to the pyridine-containing fragment. For example, reductive amination using a pre-synthesized, substituted prolinol derivative is a common method to introduce a modified pyrrolidine ring.
Bioisosteric Replacements (purely chemical and structural implications, not biological)
Bioisosteric replacement involves substituting a functional group or a whole ring system with another that has similar steric or electronic properties. This strategy is employed to modulate physicochemical characteristics such as lipophilicity, solubility, and metabolic stability, without drastically altering the core structural geometry.
Pyridine Ring Mimetics:
The aromatic pyridine ring can be replaced by other cyclic structures to change the compound's properties.
Saturated Scaffolds: A notable example is the replacement of a pyridine ring with a 3-azabicyclo[3.1.1]heptane core. This bicyclic amine acts as a saturated, non-aromatic mimetic of the pyridine ring. From a structural standpoint, the 3-azabicyclo[3.1.1]heptane scaffold maintains a similar angle and distance between exit vectors as a meta-substituted aromatic ring. This substitution leads to significant changes in physicochemical properties; for example, it can decrease lipophilicity (logD) and increase aqueous solubility compared to the parent pyridine-containing compound.
Other Heteroaromatics: Other five- or six-membered heteroaromatic rings, such as thiophene, furan, pyrimidine, or pyrazole, can also be considered as bioisosteres for the pyridine ring. Each replacement imparts distinct electronic features:
Pyrimidine vs. Pyridine: Introducing a second nitrogen atom into the ring, as in pyrimidine, further increases the ring's electron-deficient character and introduces an additional potential hydrogen bond acceptor site, which can impact solubility and interactions with other molecules.
Pyrrolidine Ring Mimetics:
The pyrrolidine ring can also be replaced with other saturated heterocycles.
Ring Size Variation: Homologues such as piperidine (a six-membered ring) can be used to replace the five-membered pyrrolidine ring. This change in ring size alters the bond angles and the spatial projection of the substituents attached to the nitrogen atom and the ring itself.
Introduction of Additional Heteroatoms: Rings like morpholine (B109124) or piperazine can serve as bioisosteres. The introduction of an additional heteroatom (oxygen in morpholine, nitrogen in piperazine) has significant chemical implications. The oxygen in morpholine can act as a hydrogen bond acceptor and generally increases hydrophilicity. The second nitrogen in piperazine introduces an additional basic site that can be protonated or functionalized, fundamentally changing the compound's acid-base properties and potential for derivatization.
These systematic modifications and bioisosteric replacements provide a rational framework for exploring the chemical space around the this compound scaffold, enabling the precise tuning of its structural and physicochemical properties.
Applications in Advanced Organic Synthesis and Materials Chemistry
Function as Ligands in Coordination Chemistry
The pyridine (B92270) and pyrrolidine (B122466) moieties of 4-(Pyrrolidin-2-ylmethyl)pyridine make it an excellent candidate for use as a ligand in coordination chemistry. Pyridine and its derivatives are well-known for their ability to coordinate with a wide range of metal ions, forming stable complexes. wikipedia.orgjscimedcentral.com The nitrogen atom of the pyridine ring acts as a Lewis base, donating its lone pair of electrons to the metal center. wikipedia.org
The synthesis of metal complexes involving pyridine-containing ligands is a well-established area of research. These complexes are typically prepared by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govmdpi.com The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques, including FT-IR, NMR, UV-Vis spectroscopy, and single-crystal X-ray diffraction. nih.govuomphysics.net
For instance, the synthesis of transition metal complexes with Schiff base ligands containing a pyridine moiety has been reported, and their structures have been elucidated. mdpi.comnih.gov These studies provide insight into the coordination modes of the pyridine ligand and the geometry of the resulting metal complexes. While specific studies on the metal complexes of this compound are not detailed in the provided search results, the general principles of pyridine coordination chemistry are directly applicable.
Table 2: Common Techniques for Characterization of Metal Complexes This table is interactive and allows for sorting and filtering of data.
| Technique | Information Obtained |
|---|---|
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies functional groups and coordination shifts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the structure and bonding in solution. |
| UV-Visible (UV-Vis) Spectroscopy | Provides information on electronic transitions and coordination geometry. |
| Single-Crystal X-ray Diffraction | Determines the precise three-dimensional structure of the complex. |
| Elemental Analysis | Confirms the elemental composition of the complex. |
Coordination Modes and Ligand Topology
The topology of this compound, featuring two nitrogen donor atoms separated by a flexible methylene (B1212753) bridge, predisposes it to act as an effective chelating ligand for various metal centers. It typically functions as an N,N'-bidentate ligand, coordinating to a metal ion through both the pyridine nitrogen and the pyrrolidine nitrogen. This chelation forms a stable five-membered ring, a common and favorable arrangement in coordination chemistry.
The coordination behavior of analogous structures provides insight into the potential of this compound. For instance, related 2-(Pyrrolidin-1-ylmethyl)pyridine ligands have been shown to engage in bidentate coordination with palladium. In such complexes, the protons within the pyrrolidine ring, which are equivalent in the free ligand, become distinct (diastereotopic) upon coordination, confirming the chelation mode. actachemscand.org This bidentate coordination is crucial for its application in metal catalysis, as it defines the geometry and electronic properties of the resulting metal complex. ukzn.ac.zarsc.org
Table 1: Potential Coordination Characteristics of this compound
| Feature | Description | Reference |
| Typical Coordination Mode | N,N'-Bidentate Chelation | actachemscand.org |
| Donor Atoms | Pyridine Nitrogen (sp²), Pyrrolidine Nitrogen (sp³) | |
| Chelate Ring Size | 5-membered | |
| Ligand Type | L-type, two-electron donor | wikipedia.org |
| Potential Geometries | Can form complexes with various geometries (e.g., square planar, octahedral) depending on the metal center and other ligands. | wikipedia.orgjscimedcentral.com |
Applications in Reductive Catalysis and Other Catalytic Systems
Pyrrolidine and pyridine derivatives are extensively used as ligands and organocatalysts in a variety of chemical transformations, including asymmetric catalysis. nih.govnih.gov While specific applications of this compound in reductive catalysis are not widely documented, its structural features suggest significant potential. The chiral center at the 2-position of the pyrrolidine ring makes it an attractive candidate for a chiral ligand in asymmetric catalysis.
Analogous chiral ligands containing a pyrrolidine moiety are effective in numerous catalytic reactions. For example, chiral 2-(pyrrolidin-1-ylmethyl)pyridines have been successfully employed as ligands in palladium-catalyzed asymmetric allylic alkylation, demonstrating that the pyrrolidine ring's steric properties can efficiently influence the stereochemical outcome of the reaction. actachemscand.org Furthermore, structurally related planar-chiral 4-(pyrrolidino)pyridine (PPY*) derivatives have been utilized as catalysts in asymmetric coupling reactions. researchgate.net These examples underscore the potential of the this compound scaffold in asymmetric synthesis.
The field of reductive catalysis often employs transition metal complexes. For instance, iridium-catalyzed reductive processes are known for the synthesis of functionalized pyrrolidines from amide precursors. unife.it A chiral ligand like this compound could potentially be used to render such transformations enantioselective. Its ability to form stable complexes with transition metals makes it a promising candidate for developing new catalytic systems for reductions and other reactions, such as acyl transfer catalysis where similar atropisomeric pyridine derivatives have been studied. rsc.org
Utility as Building Blocks for Complex Organic Molecules
The dual functionality of this compound makes it a valuable starting material for the synthesis of more elaborate molecular architectures. Both the pyridine and pyrrolidine rings are considered "privileged scaffolds" in medicinal chemistry, and their combination in a single molecule provides a platform for creating novel compounds. researchgate.netrsc.org
Incorporation into Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and functional materials. frontiersin.org this compound can serve as a versatile precursor for the synthesis of more complex heterocyclic systems. The secondary amine of the pyrrolidine ring is a nucleophilic site that can be readily functionalized through reactions like acylation, alkylation, or sulfonylation. This allows for the attachment of other molecular fragments or the construction of fused ring systems.
For example, the pyrrolidine nitrogen can be used to form amides, which can then participate in intramolecular cyclization reactions to generate polycyclic structures. researchgate.net Similarly, the pyridine ring can be modified through various reactions. While the pyridine ring is generally electron-deficient, it can undergo functionalization, such as palladium-catalyzed C-H activation or reactions at the nitrogen atom to form pyridinium salts, which alters its reactivity and allows for further transformations. nih.gov The synthesis of complex fused pyridine derivatives often involves multi-step sequences where a pre-formed pyridine ring is elaborated. plos.orgrsc.org
Design and Synthesis of Novel Chemical Scaffolds
The pyrrolidine ring is a key structural motif in a vast number of biologically active compounds and is one of the most common nitrogen heterocycles found in FDA-approved drugs. nih.govnih.gov Its non-planar, three-dimensional structure is highly advantageous for exploring chemical space in drug discovery. researchgate.net Likewise, the pyridine scaffold is a cornerstone in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its presence in numerous therapeutic agents. rsc.orgnih.govnih.gov
The combination of these two scaffolds in this compound creates a novel and synthetically attractive platform. Synthetic strategies can be devised to build upon this core structure. For instance, multi-component reactions, such as the [3+2] cycloaddition of azomethine ylides, are powerful methods for constructing complex spiro-pyrrolidine systems. mdpi.com One could envision using the pyrrolidine nitrogen of the title compound to generate an azomethine ylide in situ for subsequent cycloaddition reactions, leading to novel spiro-heterocyclic scaffolds. The synthesis of C2-symmetric analogues of 4-(pyrrolidino)pyridine has been achieved through methods like SNAr reactions or cyclocondensation from 4-aminopyridine, demonstrating pathways to create complex chiral catalysts and scaffolds from simpler pyridine precursors. researchgate.net
Applications in Material Science Research (excluding biological materials)
The application of pyridine-based ligands in materials science is well-established, particularly in the construction of coordination polymers and functional molecular systems. While specific research on this compound in this area is limited, its properties suggest it could be a valuable component for creating new materials.
Integration into Functional Molecular Systems
Pyridine and its derivatives are frequently used as ligands to link metal ions into extended networks, such as metal-organic frameworks (MOFs) or coordination polymers. whiterose.ac.uk These materials have applications in gas storage, separation, and catalysis. The bidentate chelating nature of this compound would make it a suitable building block for such systems, where it could act as a linker between metal centers. The chirality inherent in the molecule could also be exploited to create chiral frameworks, which are of interest for enantioselective separations or catalysis.
Furthermore, pyridine-containing molecules have been incorporated into functional systems to modulate electronic or photophysical properties. For example, 4-[(E)-2-(1-pyrenyl)vinyl]pyridine has been used to create metal complexes with specific luminescent and antimicrobial properties. researchgate.net The integration of this compound into polymers or larger supramolecular assemblies could impart specific functions, such as metal-ion sensing or catalytic activity, to the final material.
Table 2: Potential Applications in Materials Science
| Application Area | Potential Role of this compound | Reference |
| Coordination Polymers/MOFs | Chiral N,N'-bidentate linker to connect metal nodes. | whiterose.ac.uk |
| Functional Polymers | Monomer unit to introduce metal-binding sites or catalytic centers into a polymer chain. | |
| Supramolecular Assemblies | Building block for creating discrete, functional metallo-supramolecular structures. | |
| Sensors | Ligand for metal ions, where coordination could induce a detectable optical or electrochemical response. | researchgate.net |
Q & A
(Basic) What synthetic strategies are effective for preparing 4-(Pyrrolidin-2-ylmethyl)pyridine, and how can reaction parameters be optimized?
Methodological Answer:
The synthesis of this compound can be approached via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions. For example, the Suzuki coupling of a boronic acid derivative with a halogenated pyridine precursor (as in ) offers high regioselectivity. Key optimization parameters include:
- Catalyst system: Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .
- Solvent: Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
- Temperature: Reactions typically proceed at 80–100°C for 12–24 hours.
Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification, as demonstrated for related pyridine derivatives .
(Basic) What spectroscopic and chromatographic techniques confirm the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR can identify pyrrolidine N-methyl protons (δ 2.5–3.5 ppm) and pyridine aromatic protons (δ 7.0–8.5 ppm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₀H₁₅N₂: 163.1235).
- HPLC-PDA: Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% by area normalization) .
(Advanced) How do intermolecular interactions influence the supramolecular assembly of this compound derivatives?
Methodological Answer:
Crystallographic studies of analogous compounds (e.g., 4-(anthracen-9-yl)pyridine) reveal that C–H⋯π and π–π stacking interactions govern crystal packing. For instance:
(Advanced) How can computational modeling predict the pharmacological relevance of this compound in drug discovery?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to simulate binding to targets (e.g., kinases, GPCRs). The pyrrolidine moiety enhances flexibility, enabling interactions with hydrophobic pockets.
- QSAR Modeling: Correlate substituent effects (e.g., methyl vs. chloro groups) with bioactivity. For example, pyridine derivatives with bulky substituents show improved binding to acetylcholinesterase .
- ADMET Prediction: Tools like SwissADME assess logP (optimal ~2.5) and blood-brain barrier permeability, crucial for CNS-targeted drugs .
(Basic) What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors.
- Storage: Keep in airtight containers at RT, away from oxidizers (per GHS guidelines for pyridine analogs) .
- Spill Management: Neutralize with 10% acetic acid and adsorb with inert material (e.g., vermiculite) .
(Advanced) How do structural modifications of this compound affect its coordination chemistry with transition metals?
Methodological Answer:
The pyrrolidine nitrogen and pyridine ring act as bidentate ligands. Key findings from similar compounds include:
| Modification | Metal Binding Efficiency | Application |
|---|---|---|
| N-Methylation | Reduces Lewis basicity | Less stable complexes |
| Introduction of –OH | Enhances chelation | Catalyst design |
| Spectroscopic techniques (UV-Vis, EPR) and X-ray crystallography validate coordination modes. For example, 4-[(diphenylphosphoryl)methyl]pyridine forms stable complexes with lanthanides, suggesting potential for f-element separation . |
(Advanced) What strategies resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability: Standardize protocols (e.g., fixed cell lines, IC₅₀ determination via MTT assay).
- Purity Issues: Validate compound purity via HPLC (>98%) and elemental analysis .
- Structural Confirmation: Re-evaluate ambiguous structures using 2D NMR (COSY, NOESY) .
Comparative studies with analogs (e.g., piperidine vs. pyrrolidine derivatives) clarify structure-activity relationships .
(Basic) What are the key applications of this compound in material science?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
